molecular formula C12H15N5O B5887584 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide

2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide

Cat. No. B5887584
M. Wt: 245.28 g/mol
InChI Key: NBGFJGUKYXTXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide, also known as PTZ-ABA, is a tetrazole-based compound that has gained attention in the scientific community for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide is not fully understood. However, it has been proposed that it may act through the modulation of GABAergic neurotransmission. This compound has been shown to enhance the activity of GABA receptors, which may contribute to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2). This compound has also been shown to reduce pain by inhibiting the activity of voltage-gated sodium channels. Additionally, this compound has been shown to improve cognitive function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological activity. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the study of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide. One potential direction is the development of this compound derivatives with improved solubility and pharmacological activity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, this compound is a tetrazole-based compound that has shown promising results in scientific research. It has been synthesized using various methods and has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has potential applications in the treatment of neurodegenerative diseases and cancer therapy. Further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide can be achieved through various methods, including the reaction of 2-phenylacetyl chloride with propylamine and sodium azide, followed by reduction with palladium on carbon. Another method involves the reaction of 2-phenylacetic acid with propylamine and triethylamine, followed by the addition of sodium azide and acetic anhydride. These methods have been reported to yield this compound in good to excellent yields.

Scientific Research Applications

2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been reported to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use in cancer therapy.

properties

IUPAC Name

2-phenyl-N-(1-propyltetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-2-8-17-12(14-15-16-17)13-11(18)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGFJGUKYXTXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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